Euscaphic acid
Overview
Description
Synthesis Analysis
The synthesis and quantification of euscaphic acid in biological samples have been improved by developing sensitive and cost-effective methods, such as LC-ESI-MS/MS, which utilize optimized formic acid concentration in the mobile phase for better detection sensitivity (Chen et al., 2014).
Molecular Structure Analysis
Euscaphic acid, identified as 2α, 3α, 19α-trihydroxyurs-12-en-28-oic acid, has been isolated from various plants, with its structure elucidated through chemical and spectral evidence. This work laid the foundation for further studies on its chemical behavior and interactions (Takahashi et al., 1974).
Chemical Reactions and Properties
The chemical behavior of euscaphic acid, especially its interactions with cellular mechanisms, has been highlighted in studies showing its protective effects against hypoxia-induced apoptosis in vascular endothelial cells through the PI3K/AKT or ERK 1/2 signaling pathway (Shi et al., 2020).
Physical Properties Analysis
Although specific studies on the physical properties of euscaphic acid, such as solubility, melting point, and crystal structure, are not directly addressed in the provided papers, the compound's stability and extraction methods suggest significant implications for its physical characteristics.
Chemical Properties Analysis
The chemical properties of euscaphic acid, including its reactivity, stability, and interactions with metal ions, have been explored through various analytical techniques. Its role in antioxidative and anti-inflammatory effects, particularly in reducing oxidative stress and inflammation in chronic fatigue, underscores its chemical functionality in biological systems (Kim et al., 2022).
Scientific Research Applications
Anti-Cancer Properties : Euscaphic acid from Rubus sieboldii plants inhibits mammalian DNA polymerases, preventing the growth of BALL-1 cancer cells (Murakami et al., 2002). It also induces apoptosis and cell cycle arrest in nasopharyngeal carcinoma cells by suppressing the PI3K/AKT/mTOR signaling pathway (Dai et al., 2019).
Vascular Endothelial Cell Protection : Euscaphic acid protects vascular endothelial cells against hypoxia-induced apoptosis via the ERK1/2 signaling pathway (Shi et al., 2020).
HIV-1 Protease Inhibition : It has shown potent inhibitory activity against HIV-1 protease, as observed in studies on Geum japonicum plants (Xu et al., 1996).
Hypoglycemic Effects : Exhibiting a significant hypoglycemic effect in both normoglycemic and alloxan-diabetic mice, euscaphic acid is a promising natural product from Folium Eriobotryae (Chen et al., 2008).
Anti-Cancer Activity in Glechoma longituba : Euscaphic acid G from this plant showed potential anti-cancer activity by inhibiting phosphorylation and blocking nuclear translocation in certain pathways (Ouyang et al., 2019).
Smooth Muscle Cell Effects : Found in Crataegus azarolus var. aronia L, it has anti-contraction effects on rat's aortic smooth muscle cells, possibly through the activation and blocking of specific channels (Al-Habib et al., 2015).
Superoxide Inhibition : It's an excellent inhibitor of superoxides produced in the cellular system (Ali et al., 2007).
Anti-Fatigue Properties : Enhances anti-oxidative and anti-inflammatory effects, thus relieving fatigue (Kim et al., 2022).
Cytotoxic and Anti-NO Activities : Euscaphic acids from Euscaphis japonica have demonstrated significant activities against various cell types (Zhang et al., 2012).
Antibacterial and Antiviral Properties : Extracted from Lippia javanica and Hoslundia opposita, it has potential antibacterial and antiviral properties, particularly effective against Mycobacterium tuberculosis (Mujovo et al., 2008).
Anti-Vasoconstriction Effects : Demonstrates high anti-vasoconstriction effects on aortic rings, suggesting its utility in cardiovascular disease treatment (Mahmud et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20+,21-,22-,23-,26+,27-,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVUXGFZHDKYLS-QUFHAEKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317438 | |
Record name | Euscaphic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Euscaphic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036651 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Euscaphic acid | |
CAS RN |
53155-25-2 | |
Record name | Euscaphic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53155-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Euscaphic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Euscaphic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Euscaphic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG23EX5V2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Euscaphic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036651 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 - 271 °C | |
Record name | Euscaphic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036651 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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